3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is a synthetic organic compound with a complex structure It contains a pyrrolidine ring substituted with a phenyl group and a 2-(2-chlorophenyl)ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 2-chlorophenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and reduce production costs while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
- 3-{[2-(2-Bromophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
- 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione
Uniqueness
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-9-5-4-6-13(15)10-11-20-16-12-17(22)21(18(16)23)14-7-2-1-3-8-14/h1-9,16,20H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDWKGJQJGZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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